瑞奥地平

描述

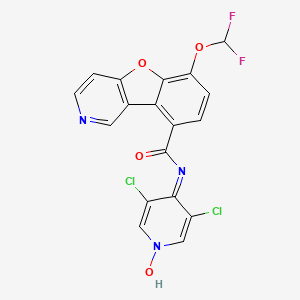

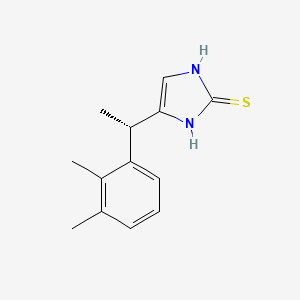

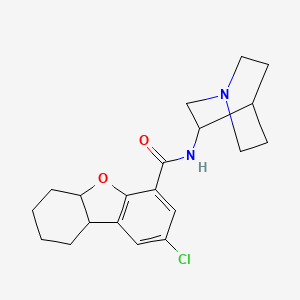

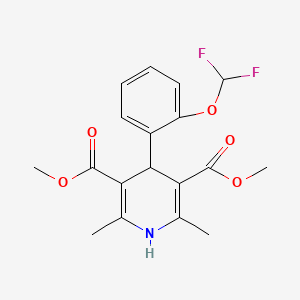

Riodipine, also known by its International Nonproprietary Name (INN) as Foridon or Ryosidine, is a calcium channel blocker. It is primarily used in the treatment of arterial hypertension and the prevention of angina pectoris attacks . The compound belongs to the class of dihydropyridines and has the chemical formula C18H19F2NO5 .

科学研究应用

瑞奥地平具有广泛的科学研究应用,包括:

化学: 瑞奥地平被用作钙通道阻滞剂及其与各种受体相互作用的研究的模型化合物。

生物学: 瑞奥地平用于研究细胞钙信号及其对各种生物过程的影响。

医学: 瑞奥地平用于临床研究,以研究其在治疗高血压和心绞痛方面的疗效和安全性。

作用机制

瑞奥地平通过阻断 L 型钙通道发挥作用,L 型钙通道是位于血管平滑肌细胞中的电压门控通道 . 通过抑制钙离子通过这些通道的流入,瑞奥地平阻止钙依赖性平滑肌收缩,导致血管扩张和血压下降。 瑞奥地平的分子靶点包括 L 型钙通道的 α-1 亚基 .

准备方法

瑞奥地平是通过多步合成过程合成的,该过程涉及 2,6-二甲基-3,5-二甲氧基羰基-4-(邻二氟甲氧基苯基)-1,4-二氢吡啶的反应 . 合成路线通常包括以下步骤:

二氢吡啶环的形成: 这是通过 Hantzsch 二氢吡啶合成实现的,该合成涉及醛、β-酮酯和氨或胺的缩合。

二氟甲氧基基团的引入: 这一步涉及在特定条件下将二氢吡啶中间体与含有二氟甲氧基的试剂反应,以在所需位置引入二氟甲氧基基团。

化学反应分析

瑞奥地平经历几种类型的化学反应,包括:

氧化: 瑞奥地平可以被氧化形成其相应的吡啶衍生物。

还原: 瑞奥地平中的硝基可以在适当条件下被还原为胺基。

取代: 瑞奥地平可以发生亲核取代反应,特别是在二氟甲氧基基团上。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、钯催化剂催化的氢气等还原剂以及甲醇钠等亲核试剂 . 这些反应形成的主要产物取决于所用特定条件和试剂。

相似化合物的比较

瑞奥地平与其他二氢吡啶类钙通道阻滞剂相似,如硝苯地平、尼卡地平、尼莫地平 . 瑞奥地平在其特定的化学结构中是独一无二的,其中包括一个二氟甲氧基基团。这种结构特征有助于其独特的药理特性和治疗效果。 与硝苯地平和尼卡地平相比,瑞奥地平在保持类似的血管扩张和降压作用的同时,已显示出更低的毒性特征 .

类似的化合物包括:

- 硝苯地平

- 尼卡地平

- 尼莫地平

属性

IUPAC Name |

dimethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NO5/c1-9-13(16(22)24-3)15(14(10(2)21-9)17(23)25-4)11-7-5-6-8-12(11)26-18(19)20/h5-8,15,18,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVFIZVKGSPGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2OC(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046148 | |

| Record name | Riodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-63-9 | |

| Record name | Riodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riodipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12VDB26LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ryodipine?

A1: Ryodipine acts as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels. It binds to these channels and inhibits the influx of calcium ions into cells [, , , , ].

Q2: How does Ryodipine's interaction with calcium channels lead to its therapeutic effects?

A2: By blocking calcium channels, Ryodipine reduces intracellular calcium levels. This inhibition of calcium influx leads to relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure [, , , , , ]. Additionally, Ryodipine exhibits anticonvulsant effects by modulating neuronal excitability through calcium channel blockade [, , , , , , ].

Q3: Does Ryodipine affect calcium outflow from cells?

A3: Research suggests that Ryodipine indirectly affects calcium outflow. By blocking calcium entry, it disrupts the balance of the Na+/Ca2+ exchange system, leading to a net outflow of calcium from myocardial cells [].

Q4: Can other drugs compete with Ryodipine for binding to calcium channels?

A4: Yes, other dihydropyridine calcium channel blockers, such as Nifedipine and Nicardipine, compete with Ryodipine for binding to the dihydropyridine receptor site on the calcium channel [, ].

Q5: What is the molecular formula and weight of Ryodipine?

A5: The molecular formula of Ryodipine is C26H26F2N2O6, and its molecular weight is 500.49 g/mol [].

Q6: Is there evidence of energy transfer between Ryodipine and membrane proteins?

A6: Studies using Ryodipine as a fluorescent probe have shown inductive resonance energy transfer from membrane proteins to Ryodipine in synaptosomal membranes, suggesting close proximity and potential interaction [, ].

Q7: How is Ryodipine absorbed and distributed in the body?

A7: Ryodipine is rapidly absorbed from the gastrointestinal tract after oral administration. It exhibits a long half-life in plasma and does not extensively bind to plasma proteins [].

Q8: What are the primary routes of Ryodipine metabolism and excretion?

A8: Ryodipine is primarily metabolized in the liver via oxidative pathways. Metabolites are excreted through both urine and feces [, ].

Q9: Are there any known drug-metabolizing enzyme interactions with Ryodipine?

A9: While specific drug-metabolizing enzyme interactions are not extensively covered in the provided research, the metabolism of Ryodipine suggests involvement of cytochrome P450 enzymes, as is common for many dihydropyridines.

Q10: What therapeutic applications have been investigated for Ryodipine?

A10: Ryodipine has been studied for its potential in treating hypertension, angina pectoris, and epilepsy [, , , , , , ].

Q11: What in vitro and in vivo models have been used to study Ryodipine's effects?

A11: Researchers have employed a range of models, including:

- Isolated tissues: Frog heart preparations, rabbit aorta, and rat brain synaptosomes [, , , , , ].

- Cellular models: Human leukemia cell lines [].

- Animal models: Rats with induced hypertension, conscious rabbits with myocardial ischemia, and rodent models of epilepsy [, , , , , , , , , ].

- Clinical Trials: Small-scale trials in patients with stable angina pectoris [, ].

Q12: How does Ryodipine compare to other calcium channel blockers like Nifedipine in terms of efficacy?

A12: While both are calcium channel blockers, research suggests some differences:

- Antianginal effects: Both show comparable effects on exercise tolerance in angina patients [, ].

- Hemodynamic effects: Ryodipine's impact on pulmonary pressure appears less pronounced than Nifedipine during exercise [].

- CNS effects: Ryodipine might have a shorter duration of CNS depression compared to Nifedipine in animal models [].

Q13: What is known about the toxicity profile of Ryodipine?

A13: Studies indicate that Ryodipine has low acute toxicity and is generally well-tolerated in animal models, even at doses exceeding therapeutic levels [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。